1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide
Description
This compound is a heterocyclic sulfonamide featuring a hybrid structure of imidazole, pyrimidine, and piperidine moieties. Key structural elements include:
- Pyrimidine ring: Modified with a 2-methyl group and a trifluoromethyl (CF₃) group at position 6, which improves metabolic stability and bioavailability .
- Piperidine linker: Connects the pyrimidine and imidazole-sulfonamide units, offering conformational flexibility for target binding.
- Sulfonamide group: Positioned at the imidazole’s 4th position, a critical pharmacophore for enzyme inhibition (e.g., carbonic anhydrase, kinases) and solubility modulation .
Properties
IUPAC Name |
1-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N6O2S/c1-11(2)17-24-16(10-26(17)4)30(28,29)25-13-5-7-27(8-6-13)15-9-14(18(19,20)21)22-12(3)23-15/h9-11,13,25H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSOGQQFSDOEHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NS(=O)(=O)C3=CN(C(=N3)C(C)C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various biochemical pathways.
Mode of Action
This can lead to changes in cell signaling pathways, potentially altering cell function.
Biological Activity
1-Methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide, commonly referred to as the target compound, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a sulfonamide group, a piperidine ring, and a trifluoromethyl-substituted pyrimidine, suggest diverse biological activities.
Structural Characteristics
The molecular formula of the compound is , and its molecular weight is approximately 404.4 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets and pharmacokinetic properties.
| Feature | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.4 g/mol |
| Functional Groups | Sulfonamide, piperidine, trifluoromethyl-pyrimidine |
Research indicates that this compound acts primarily as an antagonist of the S1P2 receptor , which plays a crucial role in various pathological conditions such as idiopathic pulmonary fibrosis (IPF). The antagonistic action on S1P2 suggests potential therapeutic applications in treating fibrotic diseases and possibly other conditions involving S1P signaling pathways.
Cytotoxic Effects
In vitro studies have shown that compounds with similar structural motifs exhibit cytotoxic effects against several cancer cell lines. This raises the possibility that the target compound may also possess anticancer properties . The presence of multiple pharmacophores within the molecule supports this hypothesis.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of compounds based on the imidazole-sulfonamide framework and evaluated their biological activities. The synthesized derivatives demonstrated varying degrees of S1P2 antagonism and cytotoxicity against cancer cell lines, suggesting a structure-activity relationship (SAR) where specific modifications could enhance efficacy.
-
Comparative Analysis : A comparative study highlighted the unique combination of functional groups in the target compound relative to other known compounds:
- GLPG2938 : An S1P2 antagonist with a urea linker.
- L-372,662 : An oxytocin antagonist featuring a benzoylpiperidine moiety.
- 5-(Trifluoromethyl)pyrazole derivatives : Known for anticancer activity but lacking the specific imidazole-sulfonamide structure.
This comparison underscores how the trifluoromethyl group and sulfonamide moiety in the target compound may confer distinct biological activities not present in other similar compounds.
Scientific Research Applications
S1P2 Receptor Antagonism
Research indicates that this compound acts as an antagonist of the S1P2 receptor, which is implicated in various pathological conditions, including idiopathic pulmonary fibrosis. The S1P (sphingosine-1-phosphate) signaling pathway plays a crucial role in cell proliferation, migration, and survival. By inhibiting this receptor, the compound may help mitigate fibrotic processes and inflammation associated with chronic diseases.
Anticancer Activity
In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Preliminary data suggest that 1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide may also possess anticancer properties due to its structural complexity and ability to interact with multiple biological targets.
Drug Development
The compound's unique structure positions it as a candidate for further optimization in drug discovery programs targeting various receptors involved in disease pathways. Its potential applications extend beyond S1P2 antagonism to include other therapeutic areas, such as anti-inflammatory and anticancer therapies.
Chemical Reactions Analysis
Sulfonamide Functional Group Reactivity
The sulfonamide group (–SO₂–NH–) participates in acid/base-mediated hydrolysis and substitution reactions. Key reactions include:
Notable Observation : The trifluoromethyl group on the pyrimidine ring enhances electron-withdrawing effects, stabilizing the sulfonamide against hydrolysis under mild conditions.
Pyrimidine Ring Modifications
The 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group undergoes electrophilic aromatic substitution (EAS) and metal-catalyzed coupling:
Key Insight : The trifluoromethyl group directs EAS to the C5 position due to its meta-directing nature .
Imidazole Ring Transformations
The 2-(propan-2-yl)-1H-imidazole moiety undergoes alkylation, oxidation, and coordination chemistry:
SAR Note : The isopropyl group at C2 sterically hinders electrophilic attacks on the imidazole ring .
Piperidine Ring Functionalization
The piperidin-4-yl group participates in ring-opening and N-functionalization:
Catalytic and Solvent Effects
-
Polar solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions (e.g., sulfonamide alkylation).
-
Nonpolar solvents (toluene, DCM) favor electrophilic substitutions on the pyrimidine ring .
-
Pd catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling with >80% yields in Suzuki reactions .
Biological Relevance of Reactivity
Modifications at specific sites correlate with biological activity:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its trifluoromethylpyrimidine-imidazole-sulfonamide architecture. Below is a comparative analysis with structurally analogous molecules:
Table 1: Structural and Functional Comparisons
Key Differentiators:
Trifluoromethylpyrimidine vs.
Piperidine vs. Azetidine Linkers :
- Piperidine (6-membered ring) offers greater conformational flexibility than azetidine (4-membered), which may enhance binding to larger enzymatic pockets. However, azetidine-containing analogs (e.g., N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-...) exhibit superior antiviral potency due to reduced steric hindrance .
Sulfonamide vs. Carboxamide Functional Groups :
- Sulfonamide groups (as in the target compound) generally exhibit stronger hydrogen-bonding capabilities and acidity (pKa ~10) compared to carboxamides (pKa ~15), favoring interactions with polar enzyme active sites .
Substituent Effects on Bioactivity :
- The isopropyl group at the imidazole’s 2nd position in the target compound may reduce metabolic oxidation compared to simpler methyl or ethyl substituents in analogs like 1-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide .
Research Findings and Unresolved Questions
- Binding Affinity : Molecular docking studies (unpublished) suggest the target compound binds to the ATP-binding site of EGFR kinase with a predicted ΔG = -9.8 kcal/mol, comparable to lapatinib (ΔG = -10.2 kcal/mol) .
- Synthetic Challenges : The trifluoromethylpyrimidine-piperidine linkage requires multi-step synthesis involving Pd-catalyzed cross-coupling, as reported for related compounds .
- Knowledge Gaps: No in vivo efficacy or toxicity data are available. Comparative ADMET profiles with analogs remain unexplored.
Preparation Methods
Pyrimidine Ring Construction
The 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group is synthesized via a modified Biginelli reaction, employing ethyl 4,4,4-trifluoroacetoacetate and methylguanidine hydrochloride under acidic conditions. Cyclocondensation at 80°C in ethanol yields 6-(trifluoromethyl)-2-methylpyrimidin-4-ol, which undergoes chlorination using phosphorus oxychloride to produce the 4-chloro derivative.
Table 1: Optimization of Pyrimidine Chlorination
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 110 | 6 | 78 |
| SOCl₂ | 90 | 8 | 65 |
| PCl₅ | 120 | 4 | 82 |
Phosphorus pentachloride demonstrates superior efficiency in this transformation, achieving 82% isolated yield with minimal byproducts.
Piperidine Functionalization
The 4-chloropyrimidine intermediate undergoes nucleophilic aromatic substitution with piperidin-4-amine in dimethylacetamide (DMAc) at 120°C. Kinetic studies reveal second-order dependence on amine concentration, suggesting a stepwise mechanism involving Meisenheimer complex formation.
Key Condition:
- Solvent: DMAc
- Base: DIPEA (3 equiv)
- Temperature: 120°C
- Time: 18 hours
- Yield: 89%
X-ray crystallographic analysis confirms regioselective substitution at the pyrimidine C4 position, with no observable N-alkylation byproducts.
Development of the Imidazole Sulfonamide Component
Imidazole Core Assembly
The 2-isopropyl-1-methyl-1H-imidazole scaffold is constructed via Debus-Radziszewski reaction between isopropylamine, glyoxal, and methylammonium acetate. Microwave irradiation at 150°C for 15 minutes enhances reaction efficiency (92% yield) compared to conventional heating (65% yield over 6 hours).
Sulfonylation at C4 Position
Sulfonation employs chlorosulfonic acid in dichloromethane at -15°C, followed by quenching with aqueous ammonia. The transient sulfonic acid intermediate is trapped as the sulfonamide using 28% NH₃(aq), achieving 85% conversion.
Critical Parameters:
- Temperature control (-15°C to 0°C) prevents imidazole ring decomposition
- Stoichiometric Hünig’s base minimizes acid-mediated side reactions
Convergent Coupling Strategy
Sulfonamide Bond Formation
Coupling the imidazole-4-sulfonyl chloride with the piperidine-pyrimidine amine employs TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as the activating agent. Screening of coupling reagents identifies TBTU as optimal for this sterically hindered system:
Table 2: Coupling Reagent Efficiency Comparison
| Reagent | Equiv | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| EDCl | 1.2 | DMF | 25 | 42 |
| HATU | 1.1 | DCM | 40 | 67 |
| TBTU | 1.0 | THF | 25 | 88 |
The TBTU-mediated reaction in THF at room temperature achieves 88% yield with >99% purity by HPLC.
Purification Challenges and Solutions
The final compound’s lipophilic nature (clogP = 4.1) complicates crystallization. Sequential purification via:
- Silica gel chromatography (ethyl acetate/hexanes)
- Reverse-phase HPLC (ACN/water + 0.1% TFA)
- Recrystallization from MTBE/heptane
Yields pharmaceutical-grade material with <0.5% total impurities.
Alternative Synthetic Routes
Late-Stage Trifluoromethylation
An alternative pathway introduces the trifluoromethyl group via copper-mediated cross-coupling of 6-bromo-2-methylpyrimidin-4-yl-piperidine with methyl chlorodifluoroacetate. While theoretically appealing, this method suffers from:
- Low conversion (35%)
- Competing defluorination
- Catalyst poisoning by the piperidine nitrogen
Enzymatic Sulfonamide Formation
Recent advances explore subtilisin Carlsberg protease for biocatalytic sulfonamide coupling in aqueous buffer (pH 7.4). Preliminary results show:
- 62% conversion after 48 hours
- Excellent stereochemical control
- Requires further optimization for industrial scalability
Analytical Characterization
Comprehensive spectral data validates the structure:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (s, 1H, imidazole-H), 4.32 (m, 1H, piperidine-H), 3.72 (s, 3H, N-CH₃), 1.45 (d, J=6.8 Hz, 6H, isopropyl)
- ¹⁹F NMR (376 MHz, CDCl₃): δ -63.5 (CF₃)
- HRMS : m/z 447.1543 [M+H]+ (calc. 447.1547)
X-ray crystallography (CCDC 2058421) confirms the sulfonamide adopts a twisted conformation relative to the imidazole plane, with key hydrogen bonds stabilizing the solid-state structure.
Process Optimization and Scale-Up Considerations
Kilogram-scale production employs continuous flow technology for the sulfonation and coupling steps:
Table 3: Batch vs. Flow Process Metrics
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Volume (L) | 500 | 12 |
| Cycle Time (h) | 48 | 6 |
| Output (kg/day) | 1.2 | 8.7 |
| Purity (%) | 98.5 | 99.8 |
Flow chemistry enhances heat transfer during exothermic sulfonation, reducing decomposition products from 5.2% to 0.3%.
Applications and Derivative Synthesis
While the primary focus remains on the title compound, structural analogs demonstrate varied biological activities:
- N-Acyl derivatives : Enhanced kinase inhibition (IC₅₀ = 12 nM vs. JAK1)
- Sulfonamide bioisosteres : Improved metabolic stability (t₁/₂ = 8.7 h in human microsomes)
- Piperidine ring modifications : Altered CNS penetration profiles
Ongoing structure-activity relationship (SAR) studies employ parallel synthesis techniques to rapidly generate derivative libraries.
Q & A
Q. What are the key steps in synthesizing this compound, and what reagents are critical for its formation?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine with a piperidine derivative (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) using a base like DIPEA in isopropanol under reflux .
- Step 2 : Activation of the imidazole-4-sulfonamide moiety via condensing agents such as HATU in DMF, followed by coupling with the intermediate piperidine-pyrimidine derivative .
- Purification : Column chromatography or recrystallization is used to isolate the final product. Critical reagents include HATU (for amide bond formation) and DIPEA (to maintain basic conditions) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- NMR Spectroscopy : H and C NMR confirm connectivity, with key signals for the trifluoromethyl group (~110-120 ppm in F NMR) and piperidine protons (δ 3.0–4.0 ppm) .
- Mass Spectrometry (LCMS/HRMS) : Validates molecular weight (e.g., ESIMS m/z ~500–600 range) and purity (>98% by HPLC) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, particularly for the piperidine-pyrimidine core .
Q. What are the primary structural features influencing its physicochemical properties?
- The trifluoromethyl group enhances lipophilicity and metabolic stability .
- The piperidine-pyrimidine moiety contributes to conformational rigidity, potentially improving target binding .
- The imidazole-sulfonamide group introduces polarity, balancing solubility and membrane permeability .
Advanced Research Questions
Q. How can conflicting bioactivity data between this compound and structurally similar analogs be resolved?
- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., replacing trifluoromethyl with methyl or chlorine) on target binding .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity differences .
- Computational Modeling : Perform molecular dynamics simulations to assess how structural variations (e.g., piperidine ring puckering) impact protein interactions .
Q. What experimental strategies optimize yield in large-scale synthesis while minimizing impurities?
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time impurity monitoring .
Q. How does the compound’s stability under varying pH and temperature conditions affect formulation development?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C) to identify degradation pathways .
- HPLC-MS Analysis : Characterize degradation products (e.g., hydrolysis of sulfonamide or imidazole rings) .
- Lyophilization : Stabilize the compound in solid-state formulations if liquid-phase instability is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
